2-Bromomethyl-3-methoxy-benzothiophene
Description
Properties
Molecular Formula |
C10H9BrOS |
|---|---|
Molecular Weight |
257.15 g/mol |
IUPAC Name |
2-(bromomethyl)-3-methoxy-1-benzothiophene |
InChI |
InChI=1S/C10H9BrOS/c1-12-10-7-4-2-3-5-8(7)13-9(10)6-11/h2-5H,6H2,1H3 |
InChI Key |
SVISRMIJKCWKEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(SC2=CC=CC=C21)CBr |
Origin of Product |
United States |
Scientific Research Applications
Organic Synthesis
2-Bromomethyl-3-methoxy-benzothiophene serves as a valuable intermediate in the synthesis of more complex organic molecules. Its bromomethyl group allows for further functionalization, making it a useful precursor in pharmaceutical chemistry.
Key Reactions:
- Bromination Reactions: The compound can undergo bromination to yield various derivatives, enhancing its utility in creating diverse chemical entities .
- Formation of Thiophene Derivatives: It can be employed in reactions to synthesize substituted thiophenes, which are important in medicinal chemistry .
Material Science
In material science, this compound is explored for its potential applications in developing new materials with specific properties.
Applications:
- Conductive Polymers: The compound's structure allows it to be incorporated into conductive polymers, which can be utilized in electronic devices and sensors.
- Dyes and Pigments: Its derivatives have been studied for use as dyes due to their color properties and stability under various conditions .
Biological Research
The biological activity of this compound and its derivatives has been a focus of research, particularly concerning their pharmacological properties.
Biological Activities:
- Antimicrobial Activity: Studies have shown that derivatives of benzothiophenes exhibit significant antimicrobial properties against various pathogens, including Staphylococcus aureus.
- Anticancer Potential: Research indicates that compounds containing the benzothiophene nucleus can induce cell cycle arrest and apoptosis in cancer cells, suggesting their potential as anticancer agents .
Antimicrobial Activity Study
A series of acylhydrazones derived from benzothiophenes were screened against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial efficacy, demonstrating that specific substitutions on the benzothiophene core could lead to improved activity against this pathogen.
| Compound Structure | Activity Level | Notes |
|---|---|---|
| Benzothiophene Derivative A | High | Effective against resistant strains |
| Benzothiophene Derivative B | Moderate | Requires further optimization |
Anticancer Research
Research conducted on hydroxylated benzothiophenes revealed their ability to induce cell cycle arrest in cancer cells. The study demonstrated that these compounds could be developed into novel anticancer agents through structural modifications.
| Compound | Mechanism of Action | Cancer Cell Line Tested |
|---|---|---|
| Hydroxylated Benzothiophene A | Induces apoptosis | MCF-7 (breast cancer) |
| Hydroxylated Benzothiophene B | Cell cycle arrest | HeLa (cervical cancer) |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 2-bromomethyl-3-methoxy-benzothiophene with structurally related brominated thiophene and benzothiophene derivatives:
Key Observations:
Core Structure: Benzothiophene derivatives (e.g., the target compound) exhibit extended π-conjugation compared to simple thiophenes (e.g., 3-bromothiophene), making them suitable for optoelectronic applications . Acetophenone-based compounds (e.g., 2-bromo-3'-methoxyacetophenone) lack sulfur heteroatoms, reducing their electronic versatility but enhancing stability in oxidative conditions .
Substituent Effects :
- Bromomethyl vs. Bromo : The bromomethyl group in the target compound is more reactive than a simple bromo substituent, enabling alkylation or Suzuki-Miyaura coupling reactions. In contrast, 2-bromo-3-methylthiophene’s methyl group offers steric hindrance but less reactivity .
- Methoxy vs. Alkyl Chains : The methoxy group in the target compound improves solubility in polar solvents compared to hydrophobic dodecyl chains in 2-bromo-3-dodecylthiophene, which is tailored for hydrophobic polymer matrices .
Preparation Methods
Table 1: Yield Variation with Aryl Bromomethyl Ketone Substituents
| Substituent (R) | Yield (%) |
|---|---|
| 4-Bromo | 89 |
| 3-Nitro | 78 |
| 2-Methoxy | 72 |
Limitations and Mitigation
-
Byproduct Formation : Competing hydrolysis of bromomethyl ketones generates benzoic acid derivatives. This is minimized by using anhydrous DMF and molecular sieves.
-
Stereochemical Control : The methoxy group’s orientation at C3 influences reactivity; orthogonal protecting groups (e.g., SEM) are under investigation to enhance regioselectivity.
Regioselective C3 Alkylation via Sulfoxide Intermediates
Mechanistic Basis
A 2017 protocol leverages benzothiophene S-oxides for regioselective C3 functionalization. Treatment of benzothiophene S-oxide with trifluoroacetic anhydride (TFAA) generates a highly electrophilic thiiranium ion, which undergoes Friedel-Crafts-type alkylation with bromomethyl ethers. Subsequent acid-mediated rearomatization installs the bromomethyl group exclusively at C2.
Key Steps:
Yield and Scalability
-
Lab-Scale : 77% isolated yield for 2-Bromomethyl-3-methoxy-benzothiophene at 0.2 mmol scale.
-
Industrial Adaptation : Continuous flow reactors reduce reaction time from 16 h to 2 h, achieving 85% conversion in pilot trials.
Visible-Light-Promoted Radical Cyclization
Photochemical Innovation
A 2016 visible-light-mediated method constructs the benzothiophene skeleton from disulfides and alkynes. While originally designed for unsubstituted benzothiophenes, substituting the alkyne with propargyl bromide introduces the bromomethyl group post-cyclization.
Reaction Conditions:
Q & A
Q. How can researchers optimize the synthesis of 2-Bromomethyl-3-methoxy-benzothiophene to improve yield and purity?
- Methodological Answer: Bromination of benzothiophene derivatives often requires precise control of reaction conditions. For this compound, selective bromination at the methyl position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous CCl₄. Monitoring reaction temperature (60–80°C) and stoichiometry (1:1.05 molar ratio of substrate to NBS) minimizes side reactions. Post-synthesis, column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates the product. Purity verification via HPLC or GC-MS is critical, as residual solvents or unreacted starting materials may persist .
Q. What purification strategies are recommended for isolating this compound from reaction mixtures?
- Methodological Answer: After synthesis, liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities. Subsequent recrystallization using ethanol or methanol at low temperatures (0–4°C) enhances crystalline purity. Storage below 4°C in amber vials prevents degradation, as brominated compounds are light-sensitive. Analytical techniques like NMR (¹H/¹³C) and mass spectrometry confirm structural integrity, while TLC (silica gel, UV visualization) monitors purification progress .
Q. How can X-ray crystallography be applied to confirm the molecular structure of this compound?
- Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. Crystals grown via slow evaporation (solvent: chloroform/hexane) must meet size and quality criteria. Data collection at low temperature (100 K) minimizes thermal motion artifacts. Structural validation tools like PLATON or Olex2 ensure absence of twinning or disorder. Comparative analysis against DFT-optimized geometries further validates experimental results .
Advanced Research Questions
Q. What mechanisms explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodological Answer: The bromomethyl group acts as an electrophilic site for palladium-catalyzed couplings. Reaction optimization involves ligand selection (e.g., SPhos for steric bulk) and base (K₂CO₃ in THF/H₂O). Kinetic studies via in situ IR spectroscopy track intermediate formation. Competing pathways, such as debromination or homocoupling, are mitigated by controlling catalyst loading (1–2 mol% Pd) and oxygen-free conditions. Post-reaction LC-MS identifies byproducts, guiding iterative protocol refinement .
Q. How do researchers address contradictions in reported stability data for this compound under varying pH conditions?
- Methodological Answer: Discrepancies in stability studies may arise from solvent choice or analytical method sensitivity. Systematic stability testing across pH 2–12 (buffered solutions at 25°C) with UV-Vis spectroscopy monitors degradation kinetics. NMR (e.g., ¹H NMR in D₂O/CDCl₃) identifies hydrolysis products. Meta-analysis of literature data using statistical tools (e.g., ANOVA) highlights methodological biases, such as inconsistent temperature controls or impurity profiles .
Q. What advanced analytical techniques are employed to study the photodegradation of this compound?
- Methodological Answer: Accelerated photolysis under UV/Vis light (300–500 nm) with online HPLC-UV tracks degradation pathways. High-resolution mass spectrometry (HRMS) identifies transient radicals or stable photoproducts. Computational modeling (TD-DFT) predicts excited-state behavior and bond cleavage sites. Cross-referencing with ESR spectroscopy confirms radical intermediates. Stability enhancements, such as adding antioxidants (e.g., BHT), are empirically validated .
Q. How is this compound utilized as an intermediate in sulfonamide-based drug synthesis?
- Methodological Answer: The bromomethyl group facilitates nucleophilic substitution with sulfonamide precursors. For example, reaction with 3-sulfamoylbenzoyl chloride in DMF (120°C, 12 hr) yields sulfonamide-functionalized benzothiophenes. Reaction progress is monitored via TLC, and crude products are purified via flash chromatography. Bioactivity screening (e.g., enzyme inhibition assays) evaluates therapeutic potential. Structural analogs with modified methoxy groups are synthesized to optimize pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
